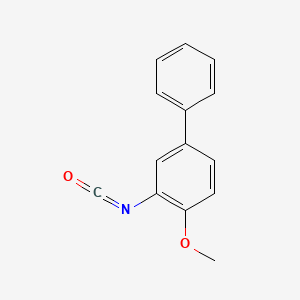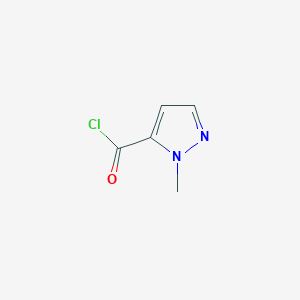
1-Methyl-1H-pyrazol-5-carbonylchlorid
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-5-carbonyl chloride and similar compounds often involves methylation with trimethyl phosphate, converting into boronic acids with trimethyl borate after reaction with n-butyl lithium, and condensation with pinacol . The process conditions are optimized for the synthesis and purification of intermediate 3 .Molecular Structure Analysis
The InChI code for 1-methyl-1H-pyrazole-5-carbonyl chloride is 1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 . The compound has a topological polar surface area of 34.9 Ų and a complexity of 128 .Chemical Reactions Analysis
The compound is an important intermediate for the synthesis of many biologically active compounds . It can react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-5-carbonyl chloride is a liquid at room temperature . It has a XLogP3-AA value of 1.1, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Anti-Prostatakrebsmittel
1-Methyl-1H-pyrazol-5-carbonylchlorid dient als Vorläufer bei der Synthese von 1-Methyl-1H-pyrazol-5-carboxamid-Derivaten. Diese Derivate wurden auf ihre inhibitorische Aktivität gegen die Expression von Prostata-spezifischem Antigen (PSA) und das Wachstum von Prostatakrebszelllinien untersucht . Die Fähigkeit, die PSA-Spiegel zu modulieren, macht diese Verbindungen zu vielversprechenden Kandidaten für die Entwicklung neuer Anti-Prostatakrebsmedikamente.
Agrochemie: Synthese von Fungiziden
Im Bereich der Agrochemie wird diese Verbindung zur Herstellung fungizid wirksamer Substanzen verwendet. Insbesondere ist sie an der Synthese von Succinat-Dehydrogenase-Inhibitoren mit neuartigen difluormethylsubstituierten heterozyklischen Säureresten beteiligt . Diese Inhibitoren spielen eine entscheidende Rolle bei der Bekämpfung von Pilzkrankheiten in Kulturpflanzen und schützen so den landwirtschaftlichen Ertrag und die Lebensmittelversorgung.
Koordinationschemie: Ligandensynthese
Die Pyrazol-Einheit von this compound wird in der Koordinationschemie häufig zur Synthese von Liganden für Metallkomplexe verwendet. Diese Liganden können an verschiedene Metalle binden und Komplexe bilden, die auf ihre einzigartigen Eigenschaften und potenziellen Anwendungen in der Katalyse und Materialwissenschaft untersucht werden .
Materialwissenschaften: Photophysikalische Eigenschaften
Derivate von this compound zeigen einzigartige und intrinsische photophysikalische Eigenschaften. Sie werden auf ihre potenzielle Verwendung bei der Entwicklung von Sensoren und organischen Materialien untersucht, insbesondere bei der Detektion von Ionen . Ihre Fähigkeit, mit Licht zu interagieren, macht sie wertvoll für die Konstruktion optoelektronischer Bauelemente.
Organische Synthese: Synthetische Zwischenprodukte
Diese Verbindung ist ein vielseitiges synthetisches Zwischenprodukt in der organischen Chemie. Sie wird zur Herstellung strukturell diverser Pyrazol-Derivate verwendet, die aufgrund ihrer synthetischen Nützlichkeit wertvoll sind. Diese Derivate können verschiedene kondensierte Systeme und komplexe Strukturen bilden und tragen so zum Fortschritt synthetischer Methoden bei .
Arzneimittelforschung: Bioaktive chemische Gerüste
In der Arzneimittelforschung ist this compound ein zentrales Gerüst für die Synthese von bioaktiven Chemikalien. Seine Derivate werden auf eine Vielzahl von pharmakologischen Aktivitäten untersucht, was zur Entdeckung neuer Therapeutika führt .
Analytische Chemie: Chemische Sensoren
Die chemische Struktur von this compound ermöglicht deren Verwendung bei der Entwicklung chemischer Sensoren. Diese Sensoren können verschiedene Substanzen und Veränderungen in der Umwelt erkennen und sind daher unverzichtbare Werkzeuge in der analytischen Chemie .
Grüne Chemie: Nachhaltige Syntheseansätze
Neuere Fortschritte in der grünen Chemie umfassen die Verwendung von this compound in nachhaltigen Syntheseansätzen. Diese Methoden zielen darauf ab, die Umweltbelastung chemischer Prozesse durch Minimierung gefährlicher Stoffe und Verbesserung der Effizienz zu verringern .
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.45, indicating its lipophilicity .
Result of Action
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 . Contact with the compound can cause burns of eyes, skin, and mucous membranes . It reacts violently with water, releasing toxic gas .
Zukünftige Richtungen
1-Alkyl-pyrazole acid, which can be derived from 1-methyl-1H-pyrazole-5-carbonyl chloride, is an important intermediate for the synthesis of many biologically active compounds . Therefore, future research may focus on optimizing the synthesis process and exploring new applications of the compound in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMGMMBYVVRVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390390 | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-59-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
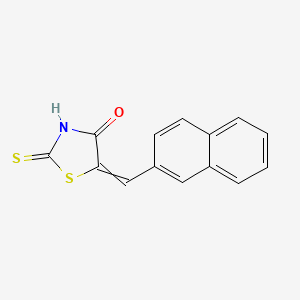
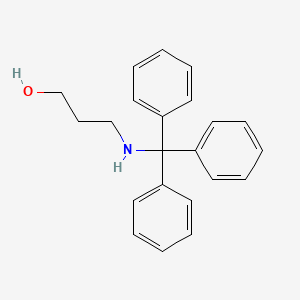
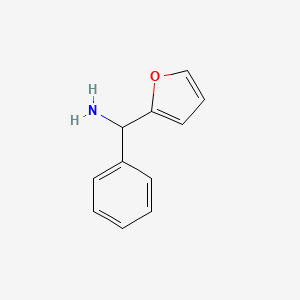
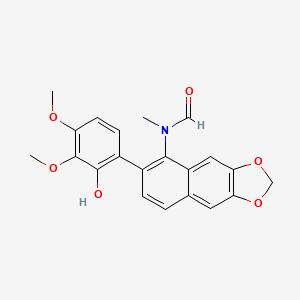
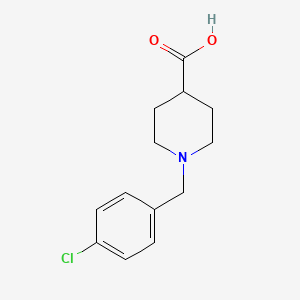
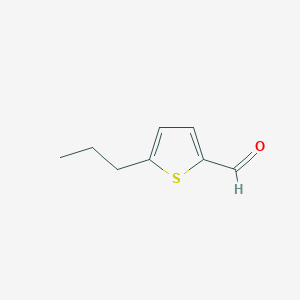
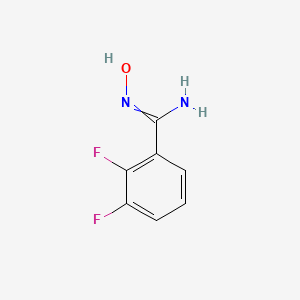
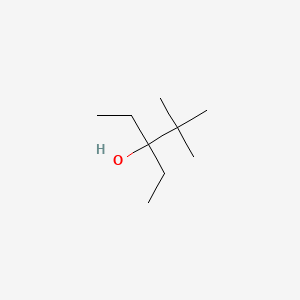
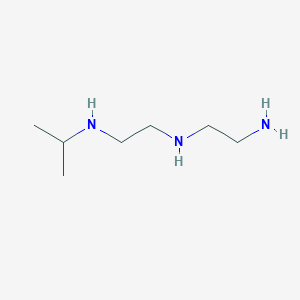
![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)
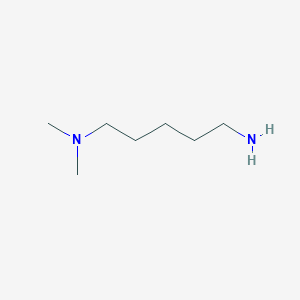
![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

